molecular formula C17H21N3O B029740 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine CAS No. 61337-89-1

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

Cat. No. B029740
CAS RN: 61337-89-1
M. Wt: 283.37 g/mol
InChI Key: PYZPABZGIRHQTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine often involves complex reactions, including the formation of Mannich bases and subsequent modifications. For instance, compounds with structural similarities have been synthesized through reactions that introduce specific functional groups, aiming to investigate their pharmacological activities and binding affinities (Kulig et al., 2009). Such processes highlight the synthetic routes that can potentially be applied to the synthesis of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine.

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized through various analytical techniques, revealing details about their conformation and interactions. Studies involving X-ray crystallography have provided insights into the crystal and molecular structures, identifying key features such as hydrogen bonding and π-π interactions that influence molecular packing (Karczmarzyk & Malinka, 2008). These findings are crucial for understanding the structural basis of the compound's properties and reactivity.

Chemical Reactions and Properties

The chemical reactivity of 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine and related structures often involves interactions with various receptors and the ability to undergo transformations under specific conditions. For example, compounds with phenylpiperazine components have shown significant binding affinity and selectivity, influencing their biological activities and interactions with target molecules (Enguehard-Gueiffier et al., 2006). Understanding these chemical properties is essential for exploring potential applications and predicting behavior in various environments.

Scientific Research Applications

1. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

2. Anti-Fibrosis Activity

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

3. Cytotoxic Activity

  • Application Summary: 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity .
  • Methods of Application: The compounds were synthesized using Mannich reaction and their cytotoxic activity was evaluated .
  • Results: The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

4. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

5. Anti-Fibrosis Activity

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

6. Cytotoxic Activity

  • Application Summary: 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity .
  • Methods of Application: The compounds were synthesized using Mannich reaction and their cytotoxic activity was evaluated .
  • Results: The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

4. Anti-tubercular Agents

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The compounds were synthesized and their anti-tubercular activity was evaluated against Mycobacterium tuberculosis H37Ra .
  • Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

5. Anti-Fibrosis Activity

  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

6. Cytotoxic Activity

  • Application Summary: 3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole derivatives were prepared using Mannich reaction and evaluated for cytotoxic activity .
  • Methods of Application: The compounds were synthesized using Mannich reaction and their cytotoxic activity was evaluated .
  • Results: The cytotoxicity of the compound was dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

properties

IUPAC Name

[2-(4-methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZPABZGIRHQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036336
Record name 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
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Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine

CAS RN

61337-89-1
Record name 1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine
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Record name 1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine
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Record name 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
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Record name 1-[3-(Hydroxymethyl)pyridin-2-yl)-4-methyl-2-phenylpiperazine
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Record name 3-Pyridinemethanol, 2-(4-methyl-2-phenyl-1-piperazinyl)
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Record name ACYCLOMIRTAZAPINE ALCOHOL
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Synthesis routes and methods

Procedure details

In 150 mL of THF was dissolved 10.2 g of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid under nitrogen atmosphere. To 300 mL of THF was added 10.2 g of lithium aluminum hydride, and the above THF solution was added in a thin stream to the mixture over 50 minutes under reflux. After refluxing the mixture for 4 hours, the mixture was cooled to 0° to 5° C., and 40.5 mL of water was gradually added in a thin stream thereto. Aluminum hydroxide was separated therefrom by filtration, and the filtrate was concentrated with an evaporator. The residue was allowed to recrystallize from an ether, to give 8.6 g of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. Its yield was 98%.
Name
Quantity
40.5 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10.2 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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